molecular formula C23H24INO5 B11973871 Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11973871
M. Wt: 521.3 g/mol
InChI Key: JASOFGAABDHOQK-UHFFFAOYSA-N
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Description

Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H24INO5. This compound is notable for its unique structure, which includes an iodophenyl group, a furan ring, and a dihydropyridine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-iodobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction forms the dihydropyridine ring through a Hantzsch pyridine synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and azide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with ion channels or enzymes, altering their function and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diethyl 4-[5-(4-methoxyphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chlorophenyl and methoxyphenyl analogs .

Properties

Molecular Formula

C23H24INO5

Molecular Weight

521.3 g/mol

IUPAC Name

diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H24INO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-7-9-16(24)10-8-15/h7-12,21,25H,5-6H2,1-4H3

InChI Key

JASOFGAABDHOQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)I)C(=O)OCC)C)C

Origin of Product

United States

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